molecular formula C19H16Cl3N3OS B303596 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303596
M. Wt: 440.8 g/mol
InChI Key: XERJISWYJSOLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects on Alzheimer's disease.

Mechanism of Action

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is believed to work by blocking the binding of a protein called RAGE (receptor for advanced glycation end products) to amyloid-beta. RAGE is thought to play a role in the development of Alzheimer's disease by promoting inflammation and oxidative stress in the brain. By blocking the interaction between RAGE and amyloid-beta, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may reduce inflammation and oxidative stress, and ultimately slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels in the brain, which is a hallmark of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In clinical trials, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been well-tolerated and has shown promising results in slowing the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized drug for Alzheimer's disease research. However, one limitation of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it may not be effective in all patients with Alzheimer's disease, as the disease is complex and multifactorial. Additionally, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may have off-target effects that could limit its use in certain experimental settings.

Future Directions

There are several future directions for 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide research. One potential avenue is to study 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other drugs that target different aspects of Alzheimer's disease pathology. Another direction is to investigate the potential of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide for other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to understand the long-term safety and efficacy of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in Alzheimer's disease patients.

Synthesis Methods

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2,4,5-trichlorophenylacetonitrile with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with 2,3-dichlorothiophene to form the desired cycloheptathiophene intermediate. The final step involves the reaction of the cycloheptathiophene intermediate with 3-amino-2-pyridinecarboxamide to form 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide.

Scientific Research Applications

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been studied extensively for its potential therapeutic effects on Alzheimer's disease. In preclinical studies, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been studied in clinical trials for its potential to slow the progression of Alzheimer's disease.

properties

Product Name

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C19H16Cl3N3OS

Molecular Weight

440.8 g/mol

IUPAC Name

6-amino-N-(2,4,5-trichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C19H16Cl3N3OS/c20-11-7-13(22)15(8-12(11)21)24-18(26)17-16(23)10-6-9-4-2-1-3-5-14(9)25-19(10)27-17/h6-8H,1-5,23H2,(H,24,26)

InChI Key

XERJISWYJSOLJK-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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